molecular formula C19H16FN3O2S B11265809 N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B11265809
M. Wt: 369.4 g/mol
InChI Key: BOEDAXWDFOJXKF-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a fluorophenyl group, and a dihydropyrazinyl sulfanyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C19H16FN3O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-benzyl-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16FN3O2S/c20-15-7-4-8-16(11-15)23-10-9-21-18(19(23)25)26-13-17(24)22-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,22,24)

InChI Key

BOEDAXWDFOJXKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 3-fluorobenzoyl chloride to form an intermediate, which is then reacted with 2-mercaptoacetic acid and a dihydropyrazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain targets, while the dihydropyrazinyl sulfanyl moiety contributes to its reactivity and stability.

Biological Activity

N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dihydropyrazine core and subsequent modifications to introduce the benzyl and fluorophenyl groups. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized through analogous methods involving reaction with isocyanates and thiols.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and enzyme inhibition.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of N-benzyl-acetamides have shown inhibitory effects on cancer cell lines such as HT29 (colorectal cancer) and DU145 (prostate cancer) . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
DHFPHT295.0EGFR Inhibition
DHFPDU1457.5EGFR Inhibition

Kinase Inhibition

Similar compounds have been characterized as selective inhibitors of various kinases. For example, KX2-391, a related N-benzyl derivative, has shown potent inhibition against Src kinase with GI50 values around 1.34 µM in specific assays . This suggests that N-benzyl substitutions may enhance the inhibitory activity against critical signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship for N-benzyl derivatives indicates that modifications on the benzyl group can significantly influence biological activity. Substituents like fluorine can enhance potency by increasing lipophilicity and improving binding affinity to target enzymes .

Table 2: Structure-Activity Relationship of N-benzyl Derivatives

CompoundSubstituentGI50 (µM)Comments
8aNone1.34Most potent
8bFluoro1.49Slight decrease in potency
8eMethyl5.0Significant decrease in potency

Case Studies

Several studies have highlighted the potential of N-benzyl compounds in therapeutic applications:

  • Study on Src Kinase Inhibition : A study evaluating various N-benzyl acetamides demonstrated that modifications to the benzyl group significantly impacted Src kinase inhibition and subsequent anticancer efficacy .
  • Anticancer Efficacy : In vitro tests on similar compounds showed promising results against multiple cancer cell lines, suggesting a broader application for compounds like this compound .

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